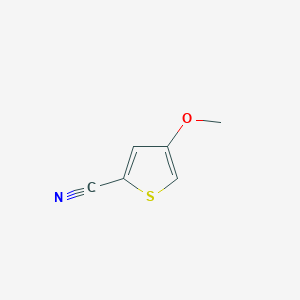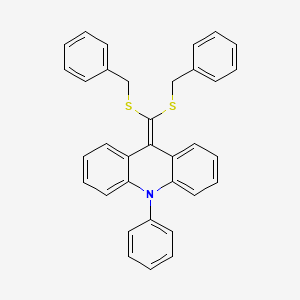
2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2H-chromene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler chromene derivative with similar structural features.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Another chromene derivative with hydroxyl substitution.
Uniqueness
2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate is unique due to the presence of the 1-phenylethylamino group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(1-phenylethylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14(15-7-3-2-4-8-15)21-19(22)13-25-20(23)17-11-16-9-5-6-10-18(16)24-12-17/h2-11,14H,12-13H2,1H3,(H,21,22) |
Clave InChI |
WHHUGOYWIYVWNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


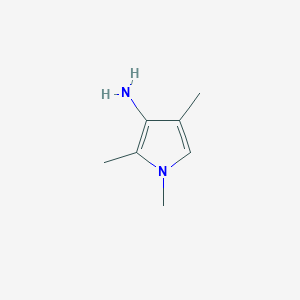

![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
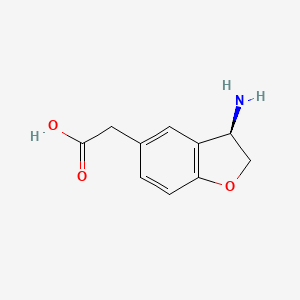
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
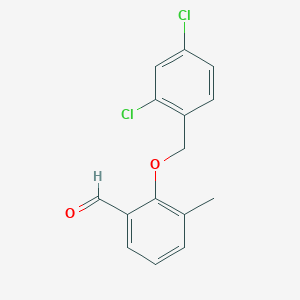
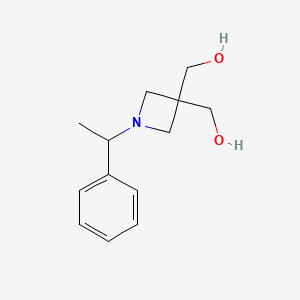
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
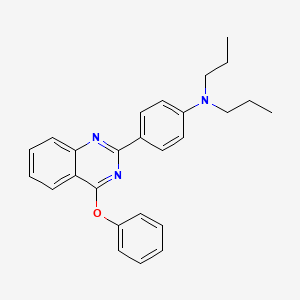
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
